molecular formula C20H23ClN2O3 B214817 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Número de catálogo B214817
Peso molecular: 374.9 g/mol
Clave InChI: CKUMRLMWDYOGJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, commonly known as R428, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) family, specifically targeting AXL and MerTK. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and infectious diseases.

Mecanismo De Acción

R428 works by selectively inhibiting the AXL and MerTK receptors, which are overexpressed in various diseases. These receptors play a crucial role in cell survival, proliferation, and migration. By blocking these receptors, R428 prevents the activation of downstream signaling pathways, leading to the inhibition of tumor growth, fibrosis, and viral infections.
Biochemical and Physiological Effects:
R428 has been shown to have a wide range of biochemical and physiological effects in various diseases. In cancer, R428 inhibits tumor growth, angiogenesis, and metastasis by blocking the AXL and MerTK signaling pathways. In fibrosis, R428 reduces collagen deposition and improves lung function by inhibiting the AXL receptor. In infectious diseases, R428 enhances the immune response against viral infections by blocking the AXL receptor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

R428 has several advantages for lab experiments, including its high purity, stability, and specificity for AXL and MerTK receptors. However, one limitation of R428 is its low solubility in water, which can make it challenging to work with in certain experiments. Additionally, R428 has a short half-life, which can limit its effectiveness in some applications.

Direcciones Futuras

There are several future directions for the research and development of R428. One potential area of focus is the optimization of the synthesis method to increase yield and purity. Another potential direction is the development of more potent and selective inhibitors of AXL and MerTK receptors. Additionally, further studies are needed to investigate the potential therapeutic applications of R428 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, R428 is a promising small molecule inhibitor of the AXL and MerTK receptors, with potential therapeutic applications in various diseases, including cancer, fibrosis, and infectious diseases. The synthesis method of R428 has been optimized for high yield and purity, making it a suitable candidate for clinical trials. Further research is needed to investigate the potential therapeutic applications of R428 in other diseases and to optimize its effectiveness in lab experiments.

Métodos De Síntesis

The synthesis of R428 involves a multistep process starting from 2,4-dimethylphenol and 3-chloro-4-(4-morpholinyl)aniline. The reaction proceeds via the formation of an intermediate product, which is then coupled with 2-(2,4-dimethylphenoxy)acetyl chloride to yield the final product, R428. The synthesis of R428 has been optimized for high yield and purity, making it a suitable candidate for clinical trials.

Aplicaciones Científicas De Investigación

R428 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, R428 has been shown to inhibit tumor growth and metastasis by blocking the AXL and MerTK signaling pathways. In fibrosis, R428 has been demonstrated to reduce collagen deposition and improve lung function in animal models of pulmonary fibrosis. In infectious diseases, R428 has been shown to enhance the immune response against viral infections by blocking the AXL receptor.

Propiedades

Nombre del producto

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

Fórmula molecular

C20H23ClN2O3

Peso molecular

374.9 g/mol

Nombre IUPAC

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H23ClN2O3/c1-14-3-6-19(15(2)11-14)26-13-20(24)22-16-4-5-18(17(21)12-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)

Clave InChI

CKUMRLMWDYOGJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

SMILES canónico

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.